4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyridazine ring, a benzenesulfonamide group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzenesulfonamide group is a common feature in many pharmaceuticals, and the methoxy group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis under certain conditions, and the pyridazine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might enhance its water solubility, while the methoxy group might increase its lipophilicity .Scientific Research Applications
Photodynamic Therapy Applications
- Research by Pişkin, Canpolat, and Öztürk (2020) highlights the use of new benzenesulfonamide derivative groups in zinc phthalocyanine. These derivatives demonstrate significant potential in photodynamic therapy, particularly for cancer treatment, owing to their high singlet oxygen quantum yield and good fluorescence properties. This suggests that compounds similar to 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide may have potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitors and Antitumor Potential
- Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) synthesized benzenesulfonamides showing potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, suggesting their possible use in anti-tumor studies. This indicates that similar compounds, like this compound, could have applications in cancer research (Gul et al., 2016).
Treatment of Idiopathic Pulmonary Fibrosis
- Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors structurally related to this compound for treating idiopathic pulmonary fibrosis. This highlights the potential role of similar compounds in respiratory diseases (Norman, 2014).
Synthesis and Characterization in Chemistry
- Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with benzenesulfonamide derivatives, which have potential applications in photocatalytic processes. This research suggests that similar compounds may be significant in the field of materials chemistry (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
- Sarvaiya, Gulati, and Patel (2019) studied the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing a sulfonamide group. This research indicates the potential use of similar structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
In Vitro Biological Screening
- El-Gaby, Hassan, Hussein, Ali, Elaasser, and Faraghally (2018) prepared benzenesulfonamides and evaluated their antimicrobial activity, highlighting the potential of such compounds in biological screening and drug discovery (El-Gaby et al., 2018).
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties .
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-15-7-9-16(10-8-15)28(24,25)21-14-5-3-13(4-6-14)17-11-12-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUIJQPBGYGFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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